3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-10-7-4-12-8-3-5(11(16)17)1-2-6(8)9(7)13-14-10/h1-4H,(H,16,17)(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCYAUWGRFDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C=C1C(=O)O)C(=O)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable pyrazole derivative with a quinoline precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Esterification and Amidation
The C7-carboxylic acid undergoes nucleophilic acyl substitution reactions:
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Ester formation : Reacts with alcohols (e.g., ethanol, methanol) under acid catalysis to yield ethyl/methyl esters .
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Amide formation : Forms amides with amines (e.g., aniline, hydrazines) via coupling agents like DCC or EDC .
Reduction
The ketone at C3 is reduced to secondary alcohols using NaBH₄ or LiAlH₄:
| Reagent | Product | Selectivity | Reference |
|---|---|---|---|
| NaBH₄/EtOH | 3-Hydroxy-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid | >90% | |
| LiAlH₄/THF | 2,3-Dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid | 82% |
Oxidation
Controlled oxidation with KMnO₄ or CrO₃ converts the ketone to a carboxylic acid, forming tricyclic quinoline-dicarboxylic acids .
Cyclization and Ring Expansion
The fused pyrazole-quinoline system participates in intramolecular cyclizations:
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With hydrazines : Forms pyrazolo[3,4-b]quinoline derivatives .
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With aldehydes : Undergoes Friedländer condensation to generate expanded polyheterocycles .
Decarboxylation Reactions
Thermal or base-mediated decarboxylation removes the C7-carboxylic acid:
| Condition | Product | Byproducts | Reference |
|---|---|---|---|
| K₂CO₃/H₂O, 60°C | 3-Oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline | CO₂ |
Comparative Reactivity with Analogues
Mechanistic Insights
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Nucleophilic substitution at C7 is favored in polar aprotic solvents (DMF, DMSO) .
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Reductive amination of the 3-oxo group requires stoichiometric LiAlH₄ to avoid over-reduction .
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Decarboxylation follows a radical pathway under thermal conditions, confirmed by ESR studies .
This compound’s reactivity profile underscores its utility as a versatile intermediate in synthesizing bioactive heterocycles. Further studies should explore photochemical reactions and catalytic asymmetric transformations.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for further research and development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of various chemicals, including dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
A. Pyrazolo[4,3-c]pyridine Derivatives
- Ethyl 3-Oxo-2,5-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7a): Structure: Lacks the quinoline fusion but retains the pyrazole core. Properties: Higher melting point (280–281°C) due to phenyl substituents enhancing crystallinity. Lower nitrogen content (11.69% vs. 13.65% in quinoline derivatives) .
- Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f): Structure: Quinoline fusion at position 5; phenyl group at position 2. Properties: Enhanced aromatic stacking interactions, evidenced by orange crystal formation and moderate yield (84%) .
B. Triazolo-Pyrimidine Derivatives
- 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) vs. Triazolo[4,3-c]pyrimidine (9) :
- Structural Difference: Position of triazolo ring fusion ([1,5-c] vs. [4,3-c]).
- NMR Shifts: C3-H and C5-H protons in compound 9 appear downfield (Δδ ≈ 0.3–0.5 ppm) compared to 8 , indicating greater electron withdrawal in the [4,3-c] isomer .
- Thermal Stability: [4,3-c] isomers exhibit higher melting points due to tighter molecular packing .
C. Quinoline-Based Diuretics
- N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides: Structure: Tetrahydropyridine-annelated quinoline core. Activity: Demonstrated potent diuretic effects by enhancing renal urinary function, outperforming pyrroloquinolone analogs. The tetrahydropyridine ring improves solubility and bioavailability .
D. 4-Oxo-1,4-Dihydroquinoline-3-carboxylic Acid Derivatives
- 1-Cyclopropyl-6-Fluoro-8-Methyl-7-(4-Amino-3,3-Dimethyl-Piperidin-1-Yl)-4-Oxo-Quinoline-3-Carboxylic Acid: Structure: Piperidine substituent at position 7; fluorinated quinoline core. Crystallinity: Forms stable monohydrochloride salts with distinct X-ray diffraction peaks (e.g., 7.90±0.2, 13.46±0.2 2θ) and IR bands (1708 cm⁻¹ for ketone) . Application: Antibacterial activity via DNA gyrase inhibition, a mechanism absent in pyrazoloquinolines .
Physicochemical and Pharmacological Comparison
Key Findings :
- Bioactivity: Pyrido[3,2,1-ij]quinolines show superior diuretic activity, while 4-oxo-quinolines excel in antimicrobial applications due to substituent-driven target specificity .
- Synthetic Challenges: Pyrazoloquinolines require multi-step cyclization, whereas triazolo-pyrimidines are synthesized via reflux with orthoesters, offering higher yields (72–84%) .
NMR and Spectroscopic Data
Biologische Aktivität
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid is a heterocyclic compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H9N3O3
- Molecular Weight : 243.22 g/mol
- CAS Number : 1235659-45-6
Synthesis
The synthesis of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid can be achieved through various methods, including:
- Friedländer Condensation : A reaction involving an aromatic aldehyde and a ketone in the presence of an acidic catalyst.
- Cyclization : The formation of the pyrazole ring through cyclization with hydrazine derivatives.
Anticancer Properties
Research has indicated that pyrazoloquinolines exhibit significant anticancer activity. For instance:
- A study reported that derivatives of pyrazoloquinolines demonstrated potent inhibitory effects on various cancer cell lines, including HeLa and HCT116 cells. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- In vitro studies revealed that 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline derivatives exhibited activity against several bacterial strains. This suggests potential applications in developing new antibiotics.
Enzyme Inhibition
The mechanism of action for this compound involves:
- Enzyme Binding : The compound binds to specific enzymes' active sites, inhibiting their catalytic activity. This property is particularly relevant for enzymes involved in inflammatory pathways and cancer progression .
Case Studies
The biological activity of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Kinases : By inhibiting CDKs, the compound disrupts cell cycle progression.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Anti-inflammatory Effects : It potentially modulates inflammatory responses by inhibiting pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions, Gould-Jacobs quinoline synthesis, or lactamization of precursor intermediates. For example, 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives can undergo thermal lactamization using polyphosphoric acid (PPA) to form fused pyrazoloquinoline systems . Modifications at the N-1 and C-7 positions (e.g., piperazinyl or alkyl groups) are achieved via nucleophilic substitution or reductive amination, as seen in related quinolonecarboxylic acids .
Q. How is structural characterization performed for this compound class?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry and hydrogen-bonding networks . For example, the nitroso-piperazinyl derivative (1-cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid) was characterized using SHELX, revealing a mean C–C bond length of 0.003 Å and an R factor of 0.067 . ORTEP-III is used for graphical representation of crystallographic data .
Q. What analytical techniques validate purity and functional groups in these derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for confirming molecular weight and substituent positions. For instance, spectral data for ofloxacin impurities (e.g., 9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid) are manually curated to ensure quality . Infrared (IR) spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) groups .
Advanced Research Questions
Q. How do substituent modifications influence structure-activity relationships (SAR) in antibacterial or antitubercular applications?
- Methodological Answer : Substituents at N-1 (e.g., cyclopropyl) and C-7 (e.g., piperazinyl) enhance DNA gyrase inhibition. For example, replacing ethyl with methyl at N-9 in triazoloquinolones significantly alters Mycobacterium tuberculosis activity, suggesting steric and electronic interactions with the gyrase ATP-binding domain . Fluorination at C-6 improves Gram-negative coverage by increasing lipophilicity and membrane permeability .
Q. What pharmacological assays evaluate the efficacy of these compounds?
- Methodological Answer : Minimum inhibitory concentration (MIC) assays against clinical isolates (e.g., M. tuberculosis H37Rv) are standard. For instance, 4-alkoxy-triazoloquinolones showed MIC values of 0.5–2 µg/mL, validated via microbroth dilution under aerobic conditions . Time-kill kinetics and post-antibiotic effect (PAE) studies further quantify bactericidal activity .
Q. How are contradictions in bioactivity data resolved across studies?
- Methodological Answer : Discrepancies (e.g., methyl vs. ethyl substituent efficacy) are addressed through comparative crystallography and molecular docking. For example, molecular dynamics simulations revealed that methyl groups at N-9 optimize hydrophobic interactions in the gyrase active site, while ethyl groups induce steric clashes . Dose-response curves and pharmacokinetic profiling (e.g., Lipinski’s rule compliance) reconcile in vitro/in vivo disparities .
Q. What computational methods support the design of these derivatives?
- Methodological Answer : Density functional theory (DFT) predicts electronic properties of substituents, while molecular docking (e.g., AutoDock Vina) models binding to DNA gyrase. For triazoloquinolones, in silico ADMET profiling confirmed oral bioavailability (e.g., polar surface area <140 Ų, logP <5) . QSAR models correlate C-8 methoxy groups with enhanced Staphylococcus aureus inhibition .
Q. How does crystallography inform drug design for quinolone derivatives?
- Methodological Answer : SC-XRD resolves conformational flexibility (e.g., planar vs. non-planar quinoline rings) and guides substituent placement. For example, the nitroso-piperazinyl derivative’s crystal structure revealed intramolecular hydrogen bonds between the carboxylic acid and piperazinyl N–O groups, stabilizing the bioactive conformation . SHELXPRO interfaces with macromolecular refinement pipelines for high-throughput structural analysis .
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